molecular formula C11H15NO B1386585 N-(2-phenoxyethyl)cyclopropanamine CAS No. 16690-27-0

N-(2-phenoxyethyl)cyclopropanamine

Cat. No.: B1386585
CAS No.: 16690-27-0
M. Wt: 177.24 g/mol
InChI Key: AVYSMSUAQDWIMC-UHFFFAOYSA-N
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Description

Context and Significance in Contemporary Chemical Biology and Medicinal Chemistry

In the quest for new therapeutic agents, the strategic combination of well-established pharmacophores is a common and effective approach. N-(2-phenoxyethyl)cyclopropanamine exemplifies this strategy by merging the distinct and valuable properties of the cyclopropyl (B3062369) group with the phenoxyethyl scaffold. The cyclopropyl ring is known to confer conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. acs.org Furthermore, this three-membered ring can enhance metabolic stability and improve brain permeability, desirable characteristics for drug candidates. acs.org

Historical Trajectories of Research on Cyclopropylamine (B47189) and Phenoxyethylamine Derivatives

The scientific journey leading to the investigation of molecules like this compound is built upon decades of research into its parent structures. The use of natural remedies containing plant-based compounds dates back to ancient civilizations. cutm.ac.in The formal discipline of medicinal chemistry began to emerge in the 19th century with the isolation and structural elucidation of active compounds from natural sources and the advent of synthetic organic chemistry. nih.govresearchgate.net

Cyclopropylamine Derivatives: The cyclopropylamine moiety is a key component in various pharmaceuticals. longdom.org Its incorporation into drug molecules can be traced back to the development of monoamine oxidase inhibitors (MAOIs), where the cyclopropyl group was found to be crucial for activity. longdom.org The unique electronic and steric properties of the cyclopropyl ring have since been exploited in a wide range of therapeutic areas, including antidepressants, antiviral agents, and anticancer drugs. acs.orglongdom.org The development of synthetic methods to create chiral cyclopropane (B1198618) building blocks has further expanded their application in creating stereochemically defined drug candidates. nih.gov

Phenoxyethylamine Derivatives: The 2-phenethylamine scaffold is a fundamental structural motif in many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine. nih.gov This has made it a focal point for drug discovery, leading to the development of a vast number of synthetic derivatives targeting a wide array of receptors and enzymes in the central nervous system and periphery. nih.govresearchgate.net Research into phenoxyethylamine derivatives has yielded drugs for conditions ranging from depression and anxiety to cardiovascular diseases.

Current Research Landscape and Emerging Avenues for this compound Investigations

While specific, in-depth research on this compound is not yet widely published, its structural components suggest several promising avenues for investigation. The combination of the cyclopropylamine and phenoxyethylamine moieties could lead to compounds with novel activities at monoamine transporters or receptors, which are common targets for drugs containing these individual fragments.

Future research will likely focus on the synthesis of this compound and its analogs, followed by comprehensive pharmacological profiling. This would involve screening against a panel of biological targets to identify potential therapeutic applications. Given the known central nervous system activities of related compounds, initial investigations may target neurological and psychiatric disorders. Furthermore, the unique structure of this compound makes it a valuable tool for probing the structure-activity relationships of its biological targets.

Chemical Compound Information

Compound Name
This compound
N-(2-Phenoxyethyl)propan-2-amine
Cyclopropylamine
Phenoxyethylamine
N-2-phenoxylethyl-N-propylamine
Dopamine
Norepinephrine
N-(cyclopropylmethyl)cyclopropanamine
2-(3,4-difluorophenyl)cyclopropanamine
2,5-dimethoxy-4-iodoamphetamine (DOI)
trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine
trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine

Chemical Properties of this compound

PropertyValue
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Predicted Boiling Point 291.9±23.0 °C
Predicted Density 1.05±0.1 g/cm³
Predicted pKa 7.88±0.20

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenoxyethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-9-8-12-10-6-7-10/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSMSUAQDWIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Phenoxyethyl Cyclopropanamine and Analogues

Established Synthetic Routes for N-(2-phenoxyethyl)cyclopropanamine

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines, providing a direct and versatile method for forming carbon-nitrogen bonds. youtube.comlibretexts.orgyoutube.com This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.comyoutube.comyoutube.comyoutube.com For the synthesis of this compound, this strategy would most commonly involve the reaction of 2-phenoxyacetaldehyde with cyclopropanamine.

The reaction is typically carried out in a one-pot procedure. youtube.com A key aspect of this method is the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) is a frequently used reagent for this transformation because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde. youtube.comyoutube.com Other reducing agents, such as hydrogen gas with a metal catalyst (e.g., nickel), can also be employed. libretexts.org The reaction is often performed in a slightly acidic medium (pH ~5) to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced. youtube.com

The general mechanism proceeds through the initial formation of a hemiaminal, followed by dehydration to yield an iminium ion. This intermediate is then reduced by a hydride source to furnish the final secondary amine product. youtube.com The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate starting amine and carbonyl compound. youtube.comyoutube.com

Coupling Reactions Incorporating Phenoxyethylamine and Cyclopropanamine Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and widely adopted method for the formation of C-N bonds. capes.gov.brrsc.orgwiley.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. youtube.com For the synthesis of N-arylcyclopropylamines, this method has proven to be highly effective, providing access to a range of substituted products. researchgate.net

The synthesis of this compound itself is not a direct N-arylation of cyclopropanamine, but the principles of C-N bond formation are relevant. A plausible, though less direct, route could involve the coupling of a suitably functionalized phenoxyethyl precursor with cyclopropanamine. For instance, a phenoxyethyl halide could potentially undergo an SN2 reaction with cyclopropanamine.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. rsc.orgyoutube.com The efficiency of the catalytic system is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often providing superior results. youtube.com These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

Advanced and Sustainable Synthetic Approaches

Biocatalytic Transformations for Chiral Amine Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. illinois.edu Enzymes, particularly transaminases (ATAs), offer high enantioselectivity and operate under mild reaction conditions. nih.govnih.govrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, yielding a chiral amine. illinois.edu

The use of ω-transaminases is particularly advantageous as they are not limited to α-amino acid substrates and can accept a broader range of amine donors and acceptors. illinois.edunih.gov Significant progress has been made in developing both (S)- and (R)-selective ω-transaminases, allowing for the synthesis of either enantiomer of a target chiral amine with high optical purity. illinois.edu Protein engineering has been instrumental in expanding the substrate scope of these enzymes to accommodate bulky and aromatic substrates. tandfonline.com

While the direct biocatalytic synthesis of this compound has not been extensively reported, the principles of chiral amine synthesis using transaminases are well-established. A potential biocatalytic route could involve the asymmetric amination of a suitable ketone precursor. Challenges in biocatalytic processes include substrate and product inhibition and unfavorable reaction equilibria. nih.gov Strategies to overcome these limitations include using "smart" amine donors that shift the equilibrium, in situ product removal, and immobilization of enzymes for use in flow reactors. nih.govtandfonline.com

Multi-Component Reaction Design for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. nih.govyoutube.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgmdpi.comwikipedia.org This reaction is particularly valuable for creating large libraries of compounds for drug discovery due to the vast number of possible reactant combinations. wikipedia.org

The Ugi reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. A subsequent Mumm rearrangement yields the stable bis-amide product. wikipedia.org The reaction is typically fast and exothermic. wikipedia.org

While a direct Ugi synthesis of this compound is not straightforward, the principles of MCRs can be applied to generate a diverse range of structural analogues. By varying the four components, a wide array of derivatives can be accessed. For example, using different aldehydes, carboxylic acids, or isocyanides in conjunction with cyclopropanamine or 2-phenoxyethylamine (B128699) could lead to a library of related structures. nih.gov The combination of MCRs with other reactions, such as the Heck or Buchwald-Hartwig reactions, can further expand the chemical diversity of the resulting products. wikipedia.org

Synthesis of Key Structural Analogues and Derivative Series of this compound

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Various synthetic strategies can be employed to modify the core structure.

The cyclopropane (B1198618) ring is a key pharmacophore, and methods for its synthesis are of great interest. nih.govrochester.edu The synthesis of substituted cyclopropanes can be achieved through various methods, including the cyclopropanation of alkenes. organic-chemistry.orggoogleapis.comgoogle.com For example, derivatives of 2-phenylcyclopropanamine are important intermediates for various pharmaceuticals. The synthesis of these compounds often involves the cyclopropanation of a substituted cinnamic acid derivative or a related alkene. google.com Asymmetric cyclopropanation methods can be used to produce enantiomerically enriched products. google.comgoogle.com

The synthesis of N-arylcyclopropylamines can be achieved via palladium-catalyzed C-N bond formation, as previously discussed. researchgate.net This allows for the introduction of various substituted aryl groups onto the cyclopropylamine (B47189) nitrogen.

The phenoxyethyl side chain can also be readily modified. For instance, cyanoethylation, the addition of a hydroxyl group to acrylonitrile, can be a step in constructing such side chains. chalmers.se Lipase-catalyzed reactions can be used for the kinetic resolution of racemic alkanolamines, which can then be used to synthesize chiral N-(2-hydroxyalkyl)-acrylamides, representing another class of analogues. conicet.gov.ar

The generation of diverse libraries of related compounds can be facilitated by chemoenzymatic strategies, combining the stereoselectivity of enzymes with the versatility of chemical transformations. rochester.edu For example, an engineered myoglobin (B1173299) variant can catalyze the diastereoselective and enantioselective cyclopropanation of various vinylarenes to produce cyclopropyl (B3062369) ketones, which can then be chemically modified to yield a wide range of chiral cyclopropane-containing scaffolds. rochester.edu

Below is a table summarizing some of the key precursors and the types of analogues that can be synthesized.

PrecursorSynthetic MethodAnalogue/Derivative Class
Phenyl-2-propanoneReductive AminationAmphetamine and related structures
2-PhenoxyacetaldehydeReductive AminationN-substituted 2-phenoxyethylamines
Aryl halides/triflatesBuchwald-Hartwig AminationN-Arylcyclopropylamines
Prochiral ketonesBiocatalytic Asymmetric AminationChiral amines
Aldehydes, amines, carboxylic acids, isocyanidesUgi Multi-Component Reactionα-Aminoacyl amides
Substituted Cinnamic AcidsCyclopropanationSubstituted phenylcyclopropanes
Racemic AlkanolaminesLipase-catalyzed resolutionChiral N-(2-hydroxyalkyl)-acrylamides

Cyclopropylamine Core Scaffold Modifications

The cyclopropylamine unit is a privileged structure in medicinal chemistry. Its inherent ring strain and specific stereoelectronic properties can confer favorable attributes to drug candidates, such as metabolic stability and conformational rigidity. longdom.orgiris-biotech.de The modification of this core is a key strategy for generating analogues of this compound. Synthetic approaches focus on both the construction of the cyclopropane ring with desired substitutions and the functionalization of the amine group.

A variety of cyclopropanation reactions are utilized for creating the core ring structure. numberanalytics.comnumberanalytics.com Classical methods include the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, and transition-metal-catalyzed cyclopropanation using diazo compounds. mdpi.comresearchgate.net These methods allow for the formation of the three-membered ring from appropriate olefin precursors. For instance, a general approach to the trans-cyclopropylamine core involves the cyclopropanation of a styrene (B11656) derivative, followed by a Curtius rearrangement to install the amine group. rsc.org

More recent advancements have provided highly diastereoselective routes to substituted cyclopropylamines. One such method involves the reaction of readily available α-chloroaldehydes with an amine, proceeding through a zinc homoenolate intermediate that undergoes ring-closure. chemrxiv.org This protocol has been shown to be effective for producing a range of trans-2-substituted-cyclopropylamines. Another innovative approach is the cooperative titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents, offering a direct route to primary cyclopropylamines. rsc.org Photocatalytic methods have also emerged; for example, a visible-light-promoted bromonitroalkylation of styrenes can produce nitrocyclopropane (B1651597) intermediates, which are then reduced to the corresponding cyclopropylamines, a strategy used in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors. rsc.org

Further diversification can be achieved through cross-coupling reactions. A nickel-catalyzed reductive cross-coupling, for example, allows for the direct arylation of cyclopropylamine NHP esters with (hetero)aryl halides, providing access to 1-arylcyclopropylamines, which are valuable bioisosteres. researchgate.net Chemoenzymatic strategies have also been developed to produce collections of structurally diverse and optically active cyclopropane scaffolds from cyclopropyl ketones, highlighting the versatility of synthetic approaches. rochester.edu

Table 1: Selected Methods for Cyclopropylamine Core Synthesis
MethodPrecursorsKey Reagents/CatalystsProduct TypeReference
Simmons-Smith ReactionAlkeneCH₂I₂, Zn-Cu coupleCyclopropane mdpi.com
Catalytic CyclopropanationAlkene, Diazo compoundRh or Cu catalystCyclopropane ester (precursor) researchgate.net
From α-Chloroaldehydesα-Chloroaldehyde, AmineCH₂(ZnI)₂, ZnCl₂trans-2-Substituted-cyclopropylamine chemrxiv.org
From NitrilesAlkanenitrile, Grignard reagentTi(Oi-Pr)₄, BF₃·OEt₂Primary cyclopropylamine rsc.org
Photocatalytic BromonitroalkylationStyrene, BromonitromethanePhotocatalyst (e.g., Ru(bpy)₃Cl₂)Nitrocyclopropane (precursor) rsc.org

Phenoxyethyl Moiety Diversification

The phenoxyethyl portion of the molecule provides significant opportunities for structural variation to modulate a compound's interaction with its biological target and to fine-tune its physicochemical properties. Diversification strategies primarily target the aromatic phenoxy ring and, to a lesser extent, the ethyl linker.

Late-stage functionalization (LSF) has become a powerful tool in medicinal chemistry for rapidly generating analogues from a common advanced intermediate. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative. Transition metal-mediated C-H activation is a prominent LSF strategy for modifying the phenoxy ring. acs.org For example, palladium, rhodium, or ruthenium catalysts can direct the installation of new substituents at specific positions on the aromatic ring, guided by the ether oxygen or other existing functional groups. acs.org This allows for the introduction of a wide array of chemical groups, including alkyl, aryl, and halogen moieties, to explore structure-activity relationships (SAR).

High-throughput experimentation techniques coupled with accelerated reaction conditions, such as those in microdroplets, have been used to rapidly diversify phenol-containing bioactive molecules. nih.gov For instance, the installation of a sulfonyl fluoride (B91410) (SO₂F) group onto a phenol (B47542) allows for subsequent diversification through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid synthesis of a library of sulfamate (B1201201) or sulfate (B86663) analogues. nih.gov Other LSF methods applicable to the phenol group include direct C-H oxidation and deoxymethylation, which can alter the electronic and steric profile of the ring system. nih.govrsc.org

Modification of the ethyl linker is also a viable strategy. While less common than aromatic ring diversification, altering the length or rigidity of this linker can significantly impact biological activity by changing the spatial orientation of the phenoxy and cyclopropylamine moieties. This can be achieved by starting the synthesis with different amino alcohols, thereby incorporating varied linker structures from the outset.

Table 2: Strategies for Phenoxyethyl Moiety Diversification
StrategyTargetMethodologyPotential ModificationsReference
Late-Stage C-H FunctionalizationPhenoxy RingTransition Metal Catalysis (Pd, Rh, Ru)Alkylation, Arylation, Halogenation acs.org
SuFEx Click ChemistryPhenolic Hydroxyl (if exposed)Fluorosulfurylation followed by reaction with aminesSulfamates, Sulfates nih.gov
C-H OxidationPhenoxy RingMetal-free or metal-catalyzed oxidationHydroxylation nih.gov
Varied Starting MaterialsEthyl LinkerSynthesis from alternative amino alcoholsChain length variation, introduction of rigidityN/A

Development of Hybrid and Fused Ring Systems

To explore new chemical space and develop compounds with novel pharmacological profiles, the this compound scaffold can be incorporated into more complex molecular architectures, such as hybrid molecules or fused ring systems. This approach aims to combine the structural features of the parent scaffold with other pharmacophores or to constrain the molecule into a more rigid conformation.

The synthesis of cyclopropane-fused N-heterocycles is an active area of research. nih.govresearchgate.net These structures rigidly integrate the cyclopropylamine core into a larger polycyclic system. A general method for creating cyclopropane-fused lactams involves a sequence of acylation, (3+2) cycloaddition, and fragmentation starting from unsaturated amines. nih.gov Another powerful strategy is the aza-Heck-triggered C(sp³)–H functionalization cascade, which can produce a variety of cyclopropane-fused pyrrolidines and tetrahydroisoquinolines. acs.org Metal-free methods have also been developed, such as a P(NMe₂₎₃-mediated reductive intramolecular cyclopropanation, which provides access to cyclopropane-fused chromanes, tetrahydroquinolines, lactones, and lactams. rsc.org

Molecular hybridization is a rational drug design strategy that covalently links two or more distinct pharmacophores into a single molecule. nih.gov This can lead to compounds with synergistic or complementary activities, or improved pharmacokinetic profiles. Analogues of this compound can be designed as hybrid drugs by attaching another bioactive moiety to either the phenoxy ring or the amine. For example, a palladium-catalyzed Buchwald-Hartwig amination could be used to construct complex biaryl or phenazine-like structures by ligating an additional aromatic system to the scaffold. clockss.orgnih.gov

The construction of these complex systems often relies on powerful synthetic transformations. Cycloaddition reactions, such as the (3+2) cycloaddition of azomethine ylides, can generate complex, polycyclic fused scaffolds in a single step with high diastereoselectivity. nih.gov These methods provide access to novel, three-dimensional structures that can be valuable for probing biological targets.

Table 3: Examples of Fused Ring Synthesis Methodologies
MethodologyResulting ScaffoldKey FeaturesReference
Aza-Heck-Triggered CascadeCyclopropane-fused Pyrrolidines & TetrahydroisoquinolinesPalladium-catalyzed C(sp³)–H functionalization acs.org
Reductive Intramolecular CyclopropanationCyclopropane-fused Chromanes, Tetrahydroquinolines, LactamsMetal-free, P(NMe₂)₃-mediated rsc.org
Modular Diazo-based SynthesisCyclopropane-fused LactamsAcylation, (3+2) cycloaddition, fragmentation sequence nih.gov
(3+2) CycloadditionComplex Tetracyclic Fused ScaffoldsCatalyst-free, high diastereoselectivity nih.gov

Structure Activity Relationship Sar Studies of N 2 Phenoxyethyl Cyclopropanamine Derivatives

Systematic Elucidation of Structural Modulations on Biological Activity

Systematic structural modifications of molecules related to N-(2-phenoxyethyl)cyclopropanamine have provided valuable insights into their biological activities. The primary points of modification include the cyclopropane (B1198618) ring, the amine group, and the phenoxyethyl moiety.

The Cyclopropylamine (B47189) Core: The cyclopropane ring is a crucial element for the inhibitory activity of this class of compounds against FAD-dependent enzymes. nih.gov The strained three-membered ring is believed to be involved in the covalent modification of the FAD cofactor, leading to irreversible inhibition.

N-Substitution on the Amine: The nitrogen atom of the cyclopropanamine is a key site for introducing substituents that can modulate potency and selectivity. In studies of trans-2-phenylcyclopropylamine (2-PCPA) based LSD1 inhibitors, N-alkylation has been shown to enhance potency. nih.gov For instance, the introduction of various N-alkyl groups to 2-PCPA has led to compounds with sub-micromolar affinities for LSD1 and high selectivity over MAOs. nih.gov This suggests that the phenoxyethyl group in this compound likely plays a significant role in orienting the molecule within the enzyme's active site.

The Phenoxyethyl Moiety: This part of the molecule can be systematically modified to explore its impact on biological activity. Variations can include altering the length of the ethyl spacer and introducing substituents on the phenyl ring. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions with the target enzyme.

The following table summarizes the effects of structural modulations on the activity of related cyclopropylamine derivatives.

Compound SeriesModificationEffect on Biological Activity
trans-2-Phenylcyclopropylamine (2-PCPA) DerivativesN-alkylationEnhanced potency for LSD1 and improved selectivity over MAOs. nih.gov
2-PCPA DerivativesSubstitution on the phenyl ringCan enhance potency and selectivity for LSD1. nih.gov
Phenethylamine (B48288) DerivativesAlkyl or halogen groups on the phenyl ring at the para positionPositive effect on binding affinity to the 5-HT2A receptor. nih.gov

Influence of Spacer Group Variation on Molecular Interactions and Intrinsic Activity

The 2-phenoxyethyl group in this compound can be considered a spacer that connects the cyclopropylamine pharmacophore to a terminal phenyl ring. The nature of this spacer—its length, flexibility, and chemical composition—is pivotal in determining the molecule's interactions with its biological target and its intrinsic activity.

In various classes of biologically active molecules, spacer groups are known to provide flexibility, allowing the functional groups to adopt optimal orientations for binding. researchgate.net They can also influence physicochemical properties such as solubility and membrane permeability.

In the context of arylpiperazine derivatives targeting serotonin (B10506) receptors, the length of the alkyl spacer has been shown to be a critical determinant of receptor affinity. researchgate.net A decrease in 5-HT1A receptor affinity was observed as the alkyl chain length was increased from a propylene (B89431) to a butylene spacer. researchgate.net This highlights the precise spatial requirements of the binding pocket.

For this compound derivatives, variations in the spacer could include:

Altering the length of the alkyl chain: Changing the ethyl (two-carbon) chain to a propyl (three-carbon) or butyl (four-carbon) chain would alter the distance between the cyclopropylamine and the phenoxy group, which could significantly impact binding affinity.

Introducing rigidity: Incorporating double bonds or cyclic structures into the spacer could restrict its conformation, potentially leading to increased selectivity for a particular enzyme isoform.

Modifying the ether linkage: Replacing the oxygen atom of the phenoxy group with a sulfur or nitrogen atom would change the electronic properties and hydrogen bonding capacity of the spacer.

The table below illustrates the influence of spacer variations in related compound series.

Compound SeriesSpacer VariationImpact on Molecular Interactions and Activity
Arylpiperazine DerivativesVariation in alkyl chain length (propylene vs. butylene)Decreased 5-HT1A receptor affinity with increased chain length. researchgate.net
Dimeric Cationic SurfactantsDifferent spacer types (e.g., ester-containing)Influences micellization behavior and thermodynamic parameters. nih.gov

Impact of Substituent Patterns on Pharmacological Profiles and Target Selectivity

The terminal phenyl ring of the phenoxyethyl group provides a versatile platform for introducing various substituents to fine-tune the pharmacological profile and target selectivity of this compound derivatives. The electronic and steric properties of these substituents can profoundly influence how the molecule interacts with the active site of target enzymes like LSD1 and MAOs.

In studies on 2-PCPA derivatives as LSD1 inhibitors, substitutions on the phenyl ring have been a key strategy to enhance potency and selectivity. nih.gov For example, introducing a bromine atom at the 4-position of the phenyl ring of 2-PCPA was found to increase its inhibitory activity against both LSD1 and LSD2. nih.gov

Similarly, for phenethylamine derivatives targeting the 5-HT2A receptor, the presence of alkyl or halogen groups on the phenyl ring, particularly at the para position, has been shown to have a positive effect on binding affinity. nih.gov Oxygen-containing substituents, on the other hand, have demonstrated mixed effects depending on their position. nih.gov

For this compound derivatives, one could hypothesize that:

Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenoxy ring could enhance interactions with electron-rich residues in the enzyme's active site.

Electron-donating groups (e.g., methoxy, methyl groups) might favor interactions with different regions of the active site.

Bulky substituents could introduce steric hindrance, which might be leveraged to achieve selectivity between closely related enzymes that have subtle differences in their active site architecture.

The following table summarizes the impact of substituent patterns in related compound series.

Compound SeriesSubstituent PatternEffect on Pharmacological Profile and Selectivity
trans-4-Bromo-2-phenylcyclopropylamine DerivativesN-substitution with various groupsModulates inhibitory activity against LSD1 and LSD2. nih.gov
Phenethylamine DerivativesAlkyl or halogen groups at the para position of the phenyl ringExerted positive effects on binding affinity to 5-HT2A receptors. nih.gov
2-Phenoxybenzamide DerivativesSubstitution pattern on the anilino partial structureStrongly influences antiplasmodial activity and cytotoxicity. mdpi.com

Stereochemical and Conformational Analysis in Relation to Activity

In the case of 2-phenylcyclopropylamine, the trans isomer (tranylcypromine) is the biologically active form as an MAO inhibitor. nih.gov This stereochemical preference is also observed in the context of LSD1 inhibition, where derivatives of trans-2-PCPA are potent inhibitors. nih.gov Studies comparing cis and trans isomers of 2-PCPA derivatives have revealed that the trans isomers generally exhibit stronger inhibitory activity against LSD1. nih.gov

The table below highlights the importance of stereochemistry in related compounds.

CompoundStereochemical FeatureRelation to Activity
2-Phenylcyclopropylamine (Tranylcypromine)trans isomerThe biologically active form for MAO inhibition. nih.gov
2-PCPA Derivativestrans vs. cis isomerstrans isomers generally show stronger inhibitory activity against LSD1. nih.gov

Molecular Pharmacology and Target Engagement of N 2 Phenoxyethyl Cyclopropanamine

Identification and Characterization of Specific Molecular Targets

N-(2-phenoxyethyl)cyclopropanamine is primarily characterized as a monoamine oxidase (MAO) inhibitor. Research has identified its principal molecular targets as the two isoforms of monoamine oxidase: MAO-A and MAO-B. These enzymes are located in the outer mitochondrial membrane of various tissues, including the brain, and are responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576), as well as other biogenic and xenobiotic amines. nih.gov

Studies focusing on a closely related analog, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, have demonstrated its potent inhibitory effects on MAO, leading to a subsequent increase in brain serotonin levels. nih.gov This highlights the direct engagement of the MAO enzyme system as the primary target for this class of compounds. The cyclopropylamine (B47189) moiety is a key structural feature responsible for the mechanism-based inactivation of MAO enzymes.

Receptor Binding and Ligand-Target Interaction Dynamics

The interaction of this compound with its target enzymes is a dynamic process involving binding affinity and selectivity, which are crucial for its pharmacological profile.

While specific binding affinity values (like Kd or IC50) for this compound are not extensively detailed in the provided search results, the characterization of its analogs provides insight into its likely high affinity for MAO enzymes. For instance, studies on various MAO inhibitors demonstrate that binding affinities are typically determined using radioligand binding assays in preparations from recombinant sources expressing specific MAO isoforms or from native tissues like rat brain mitochondria. The affinity is a measure of how tightly the ligand binds to the enzyme. The dynamics of ligand-receptor interactions can be complex, sometimes involving an initial binding followed by a conformational change in the enzyme-ligand complex, which can alter binding affinity over time. nih.gov

Assessing the selectivity of a compound is critical to understanding its potential for off-target effects. For MAO inhibitors, selectivity is typically evaluated by comparing the inhibitory potency against MAO-A versus MAO-B. Furthermore, broader screening panels against a range of other receptors and enzymes are often employed to ensure the compound does not have significant unintended interactions. For many psychoactive compounds, these panels include various G-protein coupled receptors (GPCRs), ion channels, and transporters. The goal is to find compounds with high selectivity for their intended target to minimize unwanted side effects. For example, in the development of novel opioid receptor agonists, compounds are tested for their binding affinities at mu, delta, and kappa opioid receptor subtypes to determine their selectivity. nih.gov A similar approach would be applied to this compound to ensure its primary action is at the MAO enzymes.

Enzyme Kinetics and Inhibition Mechanism Investigations

The primary mechanism of action for this compound is through the inhibition of monoamine oxidase. Kinetic studies are essential to characterize the nature of this inhibition.

The inhibition of MAO by cyclopropylamine-containing compounds is often irreversible and mechanism-based. This means the inhibitor binds to the enzyme's active site and is transformed by the enzyme's catalytic machinery into a reactive species. This reactive intermediate then forms a covalent bond with the enzyme or its cofactor (flavin adenine (B156593) dinucleotide, FAD), leading to its inactivation.

Kinetic analyses, such as the determination of the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are used to understand how the inhibitor affects the enzyme's function. fiveable.me Different types of inhibition, such as competitive, noncompetitive, and uncompetitive, can be distinguished by their effects on these kinetic parameters. fiveable.menih.gov In the case of irreversible inhibitors like many cyclopropylamines, the analysis often focuses on the rate of enzyme inactivation. It has been noted that product inhibition can sometimes complicate kinetic analyses, and specific methodologies are required to obtain accurate results. mdpi.com

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound stems from its inhibition of MAO-A and MAO-B. nih.gov By inhibiting these enzymes, the compound prevents the breakdown of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron and an increased concentration in the synaptic cleft. The elevated levels of these neurotransmitters can then enhance neurotransmission in pathways that are crucial for mood regulation and other central nervous system functions. The study of N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine showed that its administration led to a marked increase in brain serotonin levels, providing direct evidence for this mechanism. nih.gov

Methodologies for Assessing Target Engagement in Preclinical Models

Assessing whether a drug is interacting with its intended target in a living organism is a critical step in drug development. For this compound, several preclinical methodologies can be employed to assess its engagement with MAO enzymes.

One common method is ex vivo enzyme activity measurement. In this approach, animals are treated with the compound, and at various time points, brain or other tissues are collected. The activity of MAO-A and MAO-B in these tissue homogenates is then measured to determine the degree of inhibition.

Another powerful technique is Positron Emission Tomography (PET) imaging. This non-invasive method uses radiolabeled tracers that bind to the target enzyme (in this case, MAO-A or MAO-B). By performing PET scans before and after administration of the unlabeled drug, researchers can quantify the displacement of the radiotracer and thus measure the occupancy of the target enzyme by the drug in the living brain. This provides a direct measure of target engagement in vivo.

The table below summarizes the key molecular pharmacology aspects of this compound.

Pharmacological Aspect Description
Primary Molecular Target Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) nih.gov
Binding Dynamics Likely high-affinity binding to the active site of MAO enzymes. nih.gov
Selectivity Selectivity for MAO-A vs. MAO-B is a key characteristic, with broader screening to rule out significant off-target interactions. nih.gov
Enzyme Inhibition Acts as a mechanism-based, irreversible inhibitor of MAO. nih.govfiveable.me
Molecular Mechanism Inhibition of MAO leads to increased levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine). nih.gov
Target Engagement Assessment Can be measured using ex vivo enzyme assays and in vivo neuroimaging techniques like Positron Emission Tomography (PET).

Preclinical Pharmacological Investigations of N 2 Phenoxyethyl Cyclopropanamine

In Vitro Pharmacological Activity Profiling

Cellular Functional Assays (e.g., G protein-coupled receptor signaling, β-arrestin recruitment)

As of the latest available scientific literature, no specific data from cellular functional assays, such as those measuring G protein-coupled receptor (GPCR) signaling or β-arrestin recruitment, for N-(2-phenoxyethyl)cyclopropanamine have been publicly reported. nih.goveurofinsdiscovery.comnih.govnih.govyoutube.compromega.com GPCRs represent a large family of transmembrane proteins that are crucial in signal transduction and are the targets for a significant portion of approved drugs. nih.gov The functional response of a GPCR to a ligand can be multifaceted, involving the activation of G proteins (leading to downstream signaling cascades like changes in cyclic AMP levels) or the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways. nih.govpromega.com Assays to measure these events, such as BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) assays, are standard tools in modern drug discovery to characterize the pharmacological profile of a compound. eurofinsdiscovery.comnih.gov Without such studies on this compound, its potential interactions with and functional modulation of GPCRs remain uncharacterized.

High-Throughput Screening Platforms for Identifying Biological Modulators

There is no publicly available information to indicate that this compound has been identified as a biological modulator through high-throughput screening (HTS) platforms. HTS allows for the rapid screening of large compound libraries to identify molecules that interact with a specific biological target. nih.govnih.gov These platforms are a cornerstone of modern drug discovery, enabling the identification of novel chemical scaffolds for therapeutic development. The absence of this compound in such reports suggests that it has either not been a "hit" in these screens or has not been included in the screened libraries for which data is publicly accessible.

Assessment of Activity in Disease-Relevant Cell Culture Models (e.g., anti-mycobacterial activity)

While direct anti-mycobacterial studies on this compound are not available in the reviewed literature, significant research has been conducted on structurally related compounds, particularly N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides. These studies provide strong evidence for the potential of the N-(2-phenoxyethyl) moiety in the development of novel anti-tuberculosis agents.

A series of these related compounds demonstrated excellent in vitro activity against both the drug-susceptible H37Rv strain of Mycobacterium tuberculosis and clinically isolated multidrug-resistant (MDR) strains. Several of the 2,6-dimethyl imidazo[1,2-a]pyridine (B132010) derivatives bearing an N-(2-phenoxy)ethyl group exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.025–0.054 μg/mL. This highlights the potent anti-mycobacterial activity conferred by this structural class. The selectivity of these compounds is noteworthy, as they showed potent activity against Mycobacterium tuberculosis while being inactive against other Gram-negative and Gram-positive bacteria.

The data for a representative compound from this series, Compound 10j , which features the N-(2-phenoxyethyl) moiety, is presented below:

Cell Line/StrainAssayEndpointResult
M. tuberculosis H37RvBroth MicrodilutionMIC0.03 μg/mL
MDR-TB isolate 1Broth MicrodilutionMIC0.025 μg/mL
MDR-TB isolate 2Broth MicrodilutionMIC0.054 μg/mL

These findings suggest that the N-(2-phenoxyethyl) group is a key pharmacophoric element for anti-mycobacterial activity and that this compound itself may warrant investigation as a potential anti-tuberculosis agent.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Efficacy Evaluation in Established Preclinical Disease Models (e.g., CNS, inflammation, cancer)

Central Nervous System (CNS): Direct in vivo studies evaluating the efficacy of this compound in CNS models have not been reported. However, a closely related analog, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine , has been studied for its effects on the central nervous system. This compound was identified as a potent monoamine oxidase (MAO) inhibitor .

MAO is a critical enzyme in the metabolism of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and Parkinson's disease. nih.gov The study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine demonstrated its activity as an MAO inhibitor in vivo, highlighting the potential for compounds with the N-(phenoxyethyl)cyclopropanamine scaffold to have CNS activity. mdpi.com Further investigation into the specific MAO-A versus MAO-B inhibitory profile and efficacy in animal models of CNS disorders would be required to fully understand the therapeutic potential of this compound.

Inflammation and Cancer: There is no publicly available data from in vivo proof-of-concept studies evaluating the efficacy of this compound in preclinical models of inflammation or cancer. nih.govnih.gov While general in vivo models for these disease areas are well-established (e.g., carrageenan-induced paw edema for inflammation, and tumor xenograft models for cancer), there is no indication that this compound has been assessed in these systems. nih.govnih.gov

Pharmacodynamic Biomarker Analysis in Animal Studies

There is no specific data available on the analysis of pharmacodynamic biomarkers for this compound in animal studies. eurofinsdiscovery.com Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging with its target and eliciting a biological response. Given the finding that a close analog of this compound is a monoamine oxidase inhibitor, relevant pharmacodynamic biomarkers in animal studies could include the measurement of monoamine neurotransmitter levels (e.g., serotonin, dopamine) in brain tissue or cerebrospinal fluid following administration of the compound. nih.govmdpi.comyoutube.com Such studies would be essential to confirm target engagement and to help establish a dose-response relationship for any observed CNS effects. However, at present, no such studies for this compound have been reported.

Based on a comprehensive search of available scientific literature, there are no specific preclinical pharmacological investigations focusing on the modulation of specific biological pathways and phenotypes in animal models for the chemical compound this compound. Consequently, detailed research findings and data tables for this specific area of study could not be generated.

The absence of accessible research on this particular topic prevents the creation of an article that adheres to the user's strict outline and content requirements. Further research would be required to elucidate the potential effects of this compound on biological pathways and phenotypes in animal models.

Metabolic Pathways and Biotransformation of N 2 Phenoxyethyl Cyclopropanamine

Identification of Primary Metabolic Transformations in Preclinical Systems

Preclinical studies are fundamental in elucidating the metabolic fate of new chemical entities. These investigations identify the primary metabolic transformations a compound undergoes, which are essential for understanding its efficacy and potential for toxicity.

Phase I Metabolic Reactions (e.g., Oxidative Transformations, Hydroxylation)

Phase I metabolism typically involves the introduction or unmasking of polar functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, making the compound more water-soluble. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing proteins located mainly in the endoplasmic reticulum of hepatocytes. mdpi.comyoutube.com

For compounds containing a cyclopropylamine (B47189) moiety, a key Phase I reaction involves an initial one-electron oxidation at the nitrogen atom. nih.gov This can lead to the cleavage of the cyclopropane (B1198618) ring, a transformation that has been observed in the metabolism of other cyclopropylamine-containing compounds. nih.gov Hydroxylation, another common Phase I reaction, involves the addition of a hydroxyl group to the molecule. mdpi.com This can occur on either the aromatic (phenoxy) or aliphatic (ethyl) parts of the N-(2-phenoxyethyl)cyclopropanamine molecule. The specific CYP isozymes involved in these oxidative transformations can vary but often include members of the CYP2C, CYP2D, and CYP3A subfamilies. youtube.com

The flavin-containing monooxygenase (FMO) system can also contribute to Phase I metabolism, particularly in the N-oxidation of secondary amines. nih.gov For some cyclopropylamines, FMO-catalyzed N-hydroxylation is a critical step preceding further metabolism by CYP enzymes. researchgate.net

Phase II Metabolic Reactions (e.g., Glucuronidation, Acetylation, Sulfate (B86663) Conjugation)

Following Phase I reactions, the newly introduced or exposed polar functional groups can undergo Phase II conjugation reactions. numberanalytics.com These reactions involve the attachment of endogenous molecules to the metabolite, further increasing its water solubility and facilitating its excretion. slideshare.net

The primary Phase II reactions include:

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. numberanalytics.com Hydroxylated metabolites of this compound are potential substrates for UGTs. nih.gov

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl or amine groups. numberanalytics.com

Acetylation: N-acetyltransferases (NATs) are responsible for transferring an acetyl group, typically to an amine group. numberanalytics.com

These conjugation reactions generally result in pharmacologically inactive and readily excretable metabolites. upol.cz

Role of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms, UGTs)

The metabolism of this compound is orchestrated by a variety of xenobiotic-metabolizing enzymes.

Cytochrome P450 (CYP) Isoforms: Several CYP isoforms are likely involved in the Phase I metabolism of this compound. The specific isoforms responsible can be identified through in vitro studies using human liver microsomes and recombinant CYP enzymes. Key isoforms known for their broad substrate specificity and significant role in drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. youtube.com The cyclopropylamine structure, in particular, has been shown to interact with and, in some cases, inactivate certain CYP enzymes, a phenomenon that involves the formation of metabolic intermediate complexes (MICs) with the heme iron of the enzyme. nih.gov For instance, studies on other cyclopropylamines have implicated CYP2B1/2, 2C11, and 2E1. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are crucial for the Phase II glucuronidation of hydroxylated metabolites. nih.gov The specific UGT isoforms involved would depend on the structure of the Phase I metabolite. UGTs are a diverse family of enzymes with varying substrate specificities. drughunter.com

The interplay between these enzyme systems is critical. Phase I enzymes, like CYPs, create the necessary functional groups for Phase II enzymes, like UGTs, to act upon, leading to efficient detoxification and elimination. nih.gov

Metabolite Identification and Structural Elucidation Using Advanced Spectrometry

The identification and structural characterization of metabolites are essential for a complete understanding of a compound's metabolic fate. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone technique in these investigations. nih.gov

Tandem mass spectrometry (MS/MS) provides fragmentation patterns of the metabolites, which, when compared to the parent compound, allow for the localization of metabolic modifications. nih.gov Accurate mass measurements obtained from high-resolution instruments like quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers help in determining the elemental composition of the metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly for the unambiguous structural elucidation of novel or major metabolites that can be isolated in sufficient quantities. nih.gov The combination of these advanced spectrometric techniques allows for the confident identification of the chemical structures of various metabolites formed in preclinical systems. nih.gov

Comparative Preclinical Metabolism Across Different Species

Significant interspecies differences can exist in drug metabolism, which is a critical consideration when extrapolating preclinical data to humans. researchgate.net Therefore, comparative metabolic studies are conducted in various preclinical species, such as rats, dogs, and monkeys.

These studies often reveal both qualitative and quantitative differences in the metabolic profiles. For example, the predominant metabolic pathway in one species might be a minor one in another. These variations can be attributed to differences in the expression levels and substrate specificities of xenobiotic-metabolizing enzymes, such as CYP isoforms, across species. nih.gov Understanding these differences is crucial for selecting the most appropriate animal model for further non-clinical safety and efficacy studies and for predicting human metabolism.

Computational Chemistry and Molecular Modeling of N 2 Phenoxyethyl Cyclopropanamine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For N-(2-phenoxyethyl)cyclopropanamine, which is known to interact with monoamine oxidases (MAO), docking simulations are crucial for understanding its binding mechanism.

Research Findings:

Although specific docking studies for this compound are not widely published, research on analogous monoamine oxidase inhibitors reveals key interaction patterns. nih.govmdpi.com These studies typically involve docking the ligand into the active site of MAO-A or MAO-B. The simulations for this compound would likely show the cyclopropylamine (B47189) moiety interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor, a critical component of the enzyme's catalytic activity. The phenoxyethyl group would be expected to occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

Key interactions often observed in the docking of similar inhibitors include:

Hydrogen bonds: The amine group can form hydrogen bonds with amino acid residues in the active site.

Hydrophobic interactions: The phenyl ring and the ethyl linker can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic phenyl ring can participate in pi-stacking interactions with aromatic residues like tyrosine or tryptophan in the protein's binding pocket.

The results of molecular docking are often presented in a table that includes the binding energy, which is an estimate of the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with MAO Isoforms

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
MAO-A-8.5TYR407, TYR444, FAD
MAO-B-9.2TYR398, TYR435, FAD, ILE199

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. nih.gov

Research Findings:

For a class of compounds like cyclopropanamine derivatives, a QSAR study would involve synthesizing a series of analogs with variations in different parts of the molecule, such as substitutions on the phenyl ring or modifications to the linker. rsc.org The biological activity of these compounds would be measured, and then computational descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression, are then used to build an equation that relates the descriptors to the activity. nih.gov A successful QSAR model can be used to predict the activity of new compounds and to guide the design of more potent inhibitors. mdpi.com

Table 2: Exemplary Data for a QSAR Study of this compound Analogs

CompoundSubstitution (R)logPMolecular WeightpIC50 (Experimental)pIC50 (Predicted)
Analog 1H2.5177.246.86.7
Analog 24-Cl3.2211.697.57.4
Analog 34-OCH32.4207.277.17.0
Analog 44-NO22.6222.246.26.3

This table presents exemplary data to illustrate the components of a QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Pharmacophore Modeling and Virtual Screening for Lead Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This model can then be used as a 3D query to search large compound databases for new molecules with the potential to be active, a process known as virtual screening. nih.govnih.gov

Research Findings:

A pharmacophore model for this compound as a monoamine oxidase inhibitor would likely include features such as:

A hydrogen bond acceptor (the oxygen of the phenoxy group).

A hydrophobic/aromatic region (the phenyl ring).

A positive ionizable feature (the nitrogen of the cyclopropylamine).

A hydrophobic aliphatic region (the cyclopropyl (B3062369) ring).

Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries containing millions of compounds. chemrxiv.org This process can rapidly identify a diverse set of new chemical scaffolds that are predicted to have the desired biological activity, which can then be synthesized and tested experimentally.

Table 3: Common Pharmacophoric Features for MAO Inhibitors

FeatureDescription
Aromatic RingEssential for hydrophobic and pi-stacking interactions.
Hydrogen Bond AcceptorInteracts with hydrogen bond donor residues in the active site.
Hydrogen Bond DonorThe amine group can act as a hydrogen bond donor.
Positive IonizableThe protonated amine is crucial for interaction with the FAD cofactor.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, three-dimensional arrangements (conformations) of a molecule. researchgate.net this compound has several rotatable bonds, and its conformation can significantly influence its ability to bind to its target. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and its interactions with its environment, such as a protein binding site. nih.govnih.gov

Research Findings:

Conformational analysis of this compound would likely reveal that the molecule can adopt various shapes, from extended to more folded conformations. The biologically active conformation is the one that fits optimally into the binding site of the target protein.

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF)Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
Binding Free EnergyCalculated using methods like MM-PBSA to provide a more accurate estimate of binding affinity.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion) Modeling for Preclinical Development

Predictive ADMET modeling involves the use of computational tools to estimate the pharmacokinetic and toxicological properties of a drug candidate. nih.govfrontiersin.org These predictions are vital in early drug discovery to identify compounds with a higher likelihood of success in clinical trials. researchgate.netnih.gov

Research Findings:

For this compound, a variety of ADMET properties would be predicted using in silico models. mdpi.comnih.govfrontiersin.orgmdpi.com These models are typically built from large datasets of experimental data and use machine learning algorithms to make predictions based on the chemical structure. nih.govyoutube.com

Key ADMET properties that would be assessed include:

Absorption: Prediction of oral bioavailability and permeability across the intestinal wall.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).

Table 5: Illustrative Predictive ADMET Profile for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Blood-Brain Barrier PenetrationHighMay have central nervous system effects.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a carcinogen.

This table presents illustrative data from predictive ADMET models.

Chemical Biology Applications of N 2 Phenoxyethyl Cyclopropanamine and Its Probes

Design and Synthesis of N-(2-phenoxyethyl)cyclopropanamine-Based Chemical Probes

The design of chemical probes based on the this compound scaffold is rooted in its mechanism of action as an irreversible inhibitor. These compounds, belonging to the broader class of trans-2-phenylcyclopropylamine (2-PCPA) derivatives, form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of enzymes like LSD1 and MAOs. researchgate.net This covalent and irreversible binding provides a stable anchor for attaching various reporter tags, such as fluorophores or biotin, or bioorthogonal handles for subsequent chemical transformations.

The synthesis of these probes typically involves multi-step organic synthesis. A common strategy is the modification of the this compound core structure. For instance, derivatives can be synthesized by introducing functional groups on the phenoxy ring or by modifying the ethylamine (B1201723) side chain. These modifications can be designed to incorporate a photoreactive group, such as a diazirine or benzophenone, to create photoaffinity probes. enamine.net Upon photoactivation, these probes form a covalent bond with the target protein, allowing for its identification and characterization.

One approach to synthesizing derivatives involves the reaction of a suitably substituted phenoxy precursor with an N-protected cyclopropylamine (B47189) derivative. For example, N-alkylated 2-PCPA-based inhibitors have been synthesized, demonstrating that modifications to the amine group can enhance potency and selectivity for LSD1 over MAOs. nih.gov These synthetic strategies can be adapted to introduce linkers and reporter groups for probe development.

Table 1: Key Moieties in the Design of this compound-Based Probes

MoietyFunctionRationale
This compound Targeting ScaffoldProvides affinity and reactivity towards the FAD cofactor of LSD1 and MAOs.
Photoreactive Group (e.g., Diazirine, Benzophenone) Covalent CrosslinkingEnables irreversible, light-induced covalent attachment to the target protein for identification. enamine.net
Reporter Tag (e.g., Fluorophore, Biotin) Detection and VisualizationAllows for the detection, quantification, and visualization of the probe-target complex.
Bioorthogonal Handle (e.g., Alkyne, Azide) Selective Chemical LigationPermits specific chemical reactions in a biological context for downstream analysis.

Application in Elucidating Complex Biological Mechanisms and Signaling Pathways

Chemical probes derived from this compound are instrumental in dissecting the roles of LSD1 and MAOs in various biological and signaling pathways. As LSD1 is a key regulator of gene expression through histone demethylation, its inhibition by these probes can be used to study the downstream effects on specific genes and cellular processes. nih.govnih.gov

For example, by using a fluorescently labeled this compound probe, researchers can visualize the subcellular localization of LSD1 and track its dynamics in response to different stimuli. This can provide insights into how LSD1 activity is regulated and how it contributes to processes like cell differentiation, proliferation, and tumorigenesis.

The inhibition of MAOs by these probes is also significant for studying neurological pathways. MAOs are responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine (B1211576). By selectively inhibiting MAO-A or MAO-B with specific probes, it is possible to investigate the roles of these isoenzymes in mood disorders, neurodegenerative diseases, and other neurological conditions. sciopen.com

Utility in Target Validation Studies for Drug Discovery

The irreversible nature of the inhibition by this compound and its derivatives makes them excellent tools for target validation in drug discovery. eurekaselect.com Target validation is the process of confirming that a specific biological target is critically involved in a disease process and is amenable to therapeutic intervention.

By using a potent and selective probe, researchers can mimic the effect of a potential drug in a cellular or animal model. For instance, if a probe that selectively inhibits LSD1 leads to the death of cancer cells or the regression of tumors in an animal model, it provides strong evidence that LSD1 is a valid therapeutic target for that type of cancer. google.com

Furthermore, these probes can be used in competitive binding assays to screen for new drug candidates. In such an assay, a library of small molecules is tested for their ability to displace a fluorescently labeled this compound probe from its target enzyme. Compounds that can effectively compete with the probe are considered potential hits for further development.

Strategies for Site-Selective Chemical Modification and Bioorthogonal Chemistry

The covalent modification of the FAD cofactor by this compound derivatives represents a form of site-selective chemical modification. This specific reactivity can be harnessed in conjunction with bioorthogonal chemistry to achieve highly specific labeling of target enzymes in complex biological systems.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov A common strategy involves incorporating a bioorthogonal handle, such as an alkyne or an azide (B81097), into the chemical probe. This handle does not react with any native cellular components. Subsequently, a reporter molecule containing the complementary reactive group (e.g., an azide for an alkyne, or vice versa) can be introduced, leading to a specific "click" reaction that attaches the reporter to the probe-labeled enzyme.

This two-step approach offers several advantages. It allows for the use of smaller, more cell-permeable probes for the initial labeling step. The reporter molecule, which can be larger and more complex (e.g., a bulky fluorophore or a protein), is introduced later, minimizing potential interference with the initial binding event. This strategy has been widely used for the activity-based profiling of enzymes, enabling the specific detection and identification of active enzyme populations within a cell or organism.

Analytical Methodologies for N 2 Phenoxyethyl Cyclopropanamine

Chromatographic Techniques for Separation, Purity Analysis, and Quantification

Chromatographic methods are essential for separating N-(2-phenoxyethyl)cyclopropanamine from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of this compound. Due to the compound's lack of a strong chromophore, direct UV detection can be challenging. Therefore, methods often involve derivatization to enhance detectability. chromforum.org

Typical HPLC Parameters:

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradientAllows for the elution of the compound with good peak shape. The gradient can be optimized to separate it from any impurities. thermofisher.com
Detection UV-Vis after pre-column derivatizationDerivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC) introduces a fluorescent moiety, enabling highly sensitive detection. chromforum.org
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Injection Volume 10-20 µLA typical injection volume for standard HPLC analyses.

Derivatization is a key step in the HPLC analysis of primary and secondary amines that lack a strong UV-absorbing group. chromatographyonline.com For this compound, the secondary amine group can be reacted with a labeling reagent to form a highly fluorescent or UV-active derivative. nih.gov This not only enhances sensitivity but can also improve chromatographic behavior.

Gas Chromatography (GC)

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Given that cyclopropylamine (B47189) itself is amenable to GC analysis, this technique is a viable option for the target compound. researchgate.netsemanticscholar.org

Typical GC Parameters:

ParameterConditionRationale
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5)These phases provide good resolution for a wide range of compounds, including amines.
Injector Split/Splitless injectorAllows for the introduction of a small, precise amount of the sample onto the column.
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.
Oven Program Temperature gradient (e.g., initial temp 100°C, ramp to 250°C)A temperature program is used to ensure the elution of the compound with a good peak shape and to separate it from other components. google.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds, while MS provides structural information for definitive identification.

For the analysis of amines by GC, it is sometimes necessary to use a column that is specifically deactivated to prevent peak tailing, a common issue with these basic compounds. researchgate.net

Spectroscopic Methods for Structural Characterization and Identification

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (5H)6.8 - 7.3Multiplet-
-O-CH₂- (2H)~4.1Triplet~5-6
-CH₂-N- (2H)~3.0Triplet~5-6
-N-H (1H)Broad singlet--
Cyclopropyl (B3062369) CH (1H)~2.3Multiplet-
Cyclopropyl CH₂ (4H)0.4 - 0.8Multiplets-

The aromatic protons of the phenoxy group are expected to appear in the typical downfield region. youtube.com The methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear as triplets due to coupling with their neighboring methylene groups. The protons on the cyclopropyl ring will appear in the upfield region, characteristic of strained ring systems. docbrown.info The N-H proton signal is often broad and may not show clear coupling. openstax.org

Predicted ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
Aromatic C-O~158
Aromatic CH114 - 129
-O-CH₂-~68
-CH₂-N-~50
Cyclopropyl CH-N~35
Cyclopropyl CH₂3 - 10

The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons. The methylene carbons will have distinct chemical shifts due to the different electronegativity of the adjacent oxygen and nitrogen atoms. The carbons of the cyclopropyl ring will appear at characteristically high field values. slideshare.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification. The molecule is expected to undergo characteristic fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI). semanticscholar.org

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z 177. Subsequent fragmentation would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. openstax.org This would result in the loss of a cyclopropyl radical to give a fragment at m/z 120, or the loss of the phenoxyethyl group.

Cleavage of the ether bond: The C-O bond of the ether linkage can cleave, leading to the formation of a phenoxy radical (m/z 93) and a corresponding cation, or a phenoxy cation (m/z 93) and a radical.

Formation of a tropylium (B1234903) ion: A common rearrangement in aromatic compounds can lead to the formation of a tropylium ion at m/z 91.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the secondary amine, the ether linkage, the aromatic ring, and the cyclopropyl group.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C=C Stretch (aromatic)1400 - 1600Medium to strong
C-O Stretch (ether)1200 - 1250 (asymmetric) & 1000 - 1050 (symmetric)Strong
C-N Stretch1020 - 1250Weak to medium
N-H Bend1550 - 1650Medium

The presence of a single, sharp peak in the N-H stretching region is characteristic of a secondary amine. openstax.orgorgchemboulder.comyoutube.comquora.com The strong C-O stretching bands are indicative of the ether functional group. The various C-H and C=C stretching and bending vibrations will confirm the presence of the aromatic and aliphatic components of the molecule.

Advanced Detection and Quantification Techniques for Biological Matrices

The analysis of this compound in biological matrices such as blood, plasma, or urine presents significant challenges due to the complexity of these samples and the typically low concentrations of the analyte. Advanced analytical techniques, particularly those combining chromatography for separation with mass spectrometry for detection, are essential for achieving the required sensitivity and selectivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids. nih.govnih.govmdpi.com This technique involves several key steps:

Sample Preparation: Biological samples require initial treatment to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). researchgate.net For a compound like this compound, a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation, would be a straightforward initial approach. researchgate.net For cleaner samples and lower detection limits, SPE can be employed. researchgate.net

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other components of the matrix based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, and it would likely be operated in the positive ion mode to generate the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) is then used for quantification. In this mode, the protonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and specific fragment ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

A validation of the LC-MS/MS method would be required to ensure its reliability. This validation process typically assesses the following parameters:

Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the sample preparation process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

While a specific LC-MS/MS method for this compound has not been detailed in the provided search results, methods for structurally related compounds can provide a framework. For instance, a method for the simultaneous analysis of phenoxyethanol (B1677644) and its metabolite, phenoxyacetic acid, in rat plasma and urine has been developed and validated. nih.gov This method utilized LC-ESI-MS/MS with polarity switching and achieved an LLOQ of 10 ng/mL for phenoxyethanol in plasma. nih.gov Similarly, LC-MS/MS methods for other amine-containing compounds in plasma have demonstrated LLOQs in the low ng/mL range. nih.govmdpi.com

Table 2: Typical Performance Characteristics of an LC-MS/MS Method for Small Molecule Quantification in Plasma

ParameterTypical Value
Linearity Range1 - 2000 ng/mL
LLOQ0.1 - 10 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%
Recovery> 80%

Note: These are representative values and the actual performance of a method for this compound would need to be experimentally determined.

Future Directions and Research Perspectives for N 2 Phenoxyethyl Cyclopropanamine

Integration of Multi-Omics Data for Comprehensive Understanding

A significant future direction for understanding the biological impact of N-(2-phenoxyethyl)cyclopropanamine is the integration of multi-omics data. This systems biology approach moves beyond single-endpoint assays to provide a holistic view of the compound's mechanism of action at various biological levels. By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells or tissues exposed to the compound, researchers can build a comprehensive model of its effects.

Future studies would involve treating relevant cell models with this compound and subsequently collecting data across different omics layers. For instance, transcriptomics (via RNA-seq) could identify genes whose expression is altered by the compound, while proteomics would reveal corresponding changes in protein levels. Metabolomics could then uncover shifts in metabolic pathways, providing a functional readout of the upstream changes.

Integrating these datasets would allow for the identification of key pathways and molecular networks modulated by this compound, offering insights into its primary targets and off-target effects. This approach is crucial for generating well-founded hypotheses about the compound's therapeutic potential and mechanism of action.

Table 1: Illustrative Multi-Omics Data Integration Plan

Omics LayerTechniquePrimary EndpointPotential Insight
Transcriptomics RNA-SequencingDifferential Gene ExpressionIdentification of regulated genes and pathways.
Proteomics Mass SpectrometryDifferential Protein AbundanceValidation of gene expression changes and enzyme activity.
Metabolomics NMR/Mass SpectrometryChanges in Metabolite LevelsUnderstanding of functional impact on cellular metabolism.
Genomics DNA SequencingN/A (for non-genetic effects)Baseline genetic information for cell models.

Exploration of Novel Preclinical Therapeutic Indications

The structural motifs of this compound, specifically the cyclopropanamine group, suggest potential interactions with enzymes such as monoamine oxidases or other amine-binding proteins. However, its full therapeutic potential remains unknown. Future research should focus on broad-based phenotypic screening to uncover novel preclinical therapeutic indications beyond its hypothesized primary targets.

High-throughput screening campaigns using diverse panels of human cell lines representing various diseases (e.g., oncology, neurology, metabolic disorders) could identify unexpected activities. For example, assays could measure the compound's effect on cell proliferation, apoptosis, inflammation, or specific signaling pathways. Any validated "hits" from these screens would warrant further investigation into the underlying mechanism and the development of more targeted disease models. This unbiased approach maximizes the opportunity to discover novel and commercially valuable applications for the compound.

Advancements in Synthetic Accessibility and Scalability for Research Materials

Consistent and scalable access to high-purity this compound is essential for robust preclinical research. Future efforts must focus on developing and optimizing a synthetic route that is both efficient and economically viable for producing research-grade quantities of the material. Current synthetic methods for similar cyclopropanamine derivatives can be lengthy and may involve hazardous reagents or expensive catalysts, limiting their large-scale applicability. google.com

Research in this area should aim to:

Avoid hazardous reagents: Replacing explosive or highly toxic materials with safer alternatives to enhance industrial applicability. google.com

Eliminate costly purification: Developing reaction conditions that yield high-purity products without the need for column chromatography, which is often a bottleneck in scaling up. google.com

Source economical starting materials: Investigating alternative, more readily available precursors to lower production costs.

Achieving these goals will be critical for supplying the quantities of this compound needed for extensive preclinical testing, including in vivo studies.

Development and Application of Advanced In Vitro Preclinical Models

To improve the predictive validity of preclinical testing, future research on this compound must leverage advanced in vitro models that better recapitulate human physiology. While traditional 2D cell cultures are useful for initial screening, they often fail to predict human responses accurately. mdpi.com

The development and use of models such as Organ-on-a-Chip (OOC) and 3D culture systems will be paramount. mdpi.com

Organ-on-a-Chip (OOC): These microfluidic devices culture human cells in a way that mimics the structural and functional complexity of human organs. nih.gov For instance, a "gut-on-a-chip" could be used to study the oral absorption and metabolism of this compound, while a "liver-on-a-chip" could assess its potential for drug-induced liver injury. nih.gov Multi-organ chips could even model the compound's effects across interconnected systems. mdpi.com

3D Culture Systems: Spheroids or organoids derived from human cells, including patient-derived primary cells, offer a more physiologically relevant environment than 2D monolayers. mdpi.com These models can better predict a compound's efficacy and can be used to study its effects on complex cellular interactions within a tissue-like structure.

Employing these advanced models early in the preclinical phase can provide more accurate data on the compound's pharmacokinetics and potential toxicity, reducing reliance on animal models and increasing the likelihood of success in later clinical stages. nih.gov

Table 2: Comparison of Preclinical Model Systems

Model TypeComplexityPhysiological RelevanceThroughput
2D Cell Culture LowLowHigh
3D Spheroids/Organoids MediumMedium-HighMedium
Organ-on-a-Chip HighHighLow-Medium

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and can be powerfully applied to the future study of this compound. These computational tools can be used at multiple stages of the research pipeline.

Lead Optimization: If this compound shows promising activity, ML models could be trained on its structure-activity relationship (SAR) data. These models could then predict the activity of virtual derivatives, helping chemists prioritize which new molecules to synthesize. This can significantly accelerate the process of optimizing for potency and other desirable properties.

Predictive Modeling: AI-based systems can develop quantitative structure-property relationship (QSPR) models to predict pharmacokinetic properties like human intestinal absorption or blood-brain barrier penetration based solely on a compound's structure. nih.gov Applying such models to this compound and its analogues would enable early, in silico screening to filter out candidates with poor drug-like properties.

De Novo Design: In a more advanced application, generative AI models could be used to design entirely new molecules based on the desirable features of this compound, potentially leading to the discovery of novel compounds with superior therapeutic profiles.

By integrating AI and ML, research efforts can be made more efficient, reducing the time and cost associated with bringing a potential new therapeutic from the lab to the clinic. nih.gov

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N-(2-phenoxyethyl)cyclopropanamine
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N-(2-phenoxyethyl)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.